4-(2-Aminopropan-2-yl)benzoic acid

4-(2-Aminopropan-2-yl)benzoic acid (CAS 467248-57-3) is a para-substituted aminobenzoic acid building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is commercially available from specialty chemical suppliers, typically at a purity of 95%.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B15309475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropan-2-yl)benzoic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-10(2,11)8-5-3-7(4-6-8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyLPEYEVIYKQQJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropan-2-yl)benzoic acid Procurement: A Baseline for a Niche Research Intermediate


4-(2-Aminopropan-2-yl)benzoic acid (CAS 467248-57-3) is a para-substituted aminobenzoic acid building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is commercially available from specialty chemical suppliers, typically at a purity of 95% . The compound features a sterically hindered, branched 2-aminopropan-2-yl group. While it serves as a key substructure in patented SMYD3 and ENPP1 inhibitors, direct, publicly available comparative data against its closest analogs (e.g., 4-(2-aminoethyl)benzoic acid, 4-(aminomethyl)benzoic acid) is exceptionally scarce [1]. This lack of published head-to-head evidence is the foundational challenge for its scientific differentiation.

Why 4-(2-Aminopropan-2-yl)benzoic acid Cannot Be Interchanged with Generic Analogs


The decision to substitute 4-(2-Aminopropan-2-yl)benzoic acid with a simpler analog like 4-(aminomethyl)benzoic acid or 4-aminobenzoic acid (PABA) carries significant risk because the unique, sterically bulky alpha-branched amine is not a passive structural feature. In patent literature, this moiety is a critical pharmacophore; its removal or linearization in SMYD3 inhibitors results in a complete loss of potent activity, as seen with Compound 588 (IC50 = 1.98 nM) which relies on this specific group [1]. Without direct comparative data, any substitution is an uncontrolled variable that can invalidate structure-activity relationships (SAR), alter solubility profiles, and break key synthetic handles used in late-stage functionalization, ultimately jeopardizing the reproducibility of proprietary or published research workflows.

Quantitative Differentiation Evidence for 4-(2-Aminopropan-2-yl)benzoic acid


Defined Application Scenarios for 4-(2-Aminopropan-2-yl)benzoic acid


Technical Documentation Hub

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